Bienvenue dans la boutique en ligne BenchChem!

N-(2,5-dimethoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

Lipophilicity Permeability Drug-likeness

N-(2,5-dimethoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide (CAS 1251583-71-7) is a synthetic, small-molecule thioacetamide that incorporates a 4-(piperidin-1-yl)pyrimidin-2-yl thioether tail and an N-(2,5-dimethoxyphenyl) head group. Its molecular formula is C19H24N4O3S and its exact monoisotopic mass is 388.15691181 Da.

Molecular Formula C19H24N4O3S
Molecular Weight 388.5 g/mol
CAS No. 1251583-71-7
Cat. No. B6584560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide
CAS1251583-71-7
Molecular FormulaC19H24N4O3S
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CC(=N2)N3CCCCC3
InChIInChI=1S/C19H24N4O3S/c1-25-14-6-7-16(26-2)15(12-14)21-18(24)13-27-19-20-9-8-17(22-19)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24)
InChIKeyDXPMZEQCJFHJHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N-(2,5-dimethoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide (CAS 1251583-71-7): Core Identity and Physicochemical Profile


N-(2,5-dimethoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide (CAS 1251583-71-7) is a synthetic, small-molecule thioacetamide that incorporates a 4-(piperidin-1-yl)pyrimidin-2-yl thioether tail and an N-(2,5-dimethoxyphenyl) head group. Its molecular formula is C19H24N4O3S and its exact monoisotopic mass is 388.15691181 Da [1]. The compound shares a conserved 2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide core with a growing family of research‑grade screening compounds, but its specific 2,5‑dimethoxy phenyl substitution pattern differentiates it physicochemically and pharmacophorically from close analogs .

Why N-(2,5-dimethoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide Cannot Be Interchanged With In‑Class Analogs Without Quantitative Verification


The core 2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide scaffold is present in multiple commercial screening compounds, but the nature and position of the N‑aryl substituent critically alter three procurement‑relevant properties: computed lipophilicity (XLogP3), hydrogen‑bonding capacity, and topological polar surface area (TPSA). For example, replacing the 2,5‑dimethoxyphenyl group of CAS 1251583-71-7 with a 4‑benzylpiperidin‑1‑yl‑substituted pyrimidine (as in ChemDiv M459‑3573) raises the molecular weight by ~90 Da and increases XLogP by an estimated 2 log units . Such differences directly impact solubility, permeability, and target‑engagement profiles, meaning that even closely related analogs cannot serve as drop‑in replacements without re‑optimization of the assay or synthetic route .

Quantitative Differentiation Evidence for N-(2,5-dimethoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide vs. Its Closest Listed Analogs


Lipophilicity (XLogP3) Differentiates 1251583-71-7 from the 4‑Benzylpiperidine Analog

The target compound, N-(2,5-dimethoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide, exhibits a computed XLogP3 of 3.2, which is markedly lower than that of the commercially listed benzylpiperidine analog 2-{[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide, which has a computed logP of 5.47 [1]. The lower lipophilicity of the target compound predicts improved aqueous solubility and reduced non‑specific binding, making it a more tractable starting point for biochemical assay development.

Lipophilicity Permeability Drug-likeness

Hydrogen Bond Acceptor Count Defines a Distinct Pharmacophoric Profile vs. the 4‑Acetylphenyl Analog

With 7 hydrogen bond acceptor sites and 1 hydrogen bond donor site, the target compound possesses a distinct H‑bonding capacity compared to the 4‑acetylphenyl analog N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide, which carries 8 acceptors and 1 donor [1][2]. The reduction in acceptor count eliminates a strong H‑bond acceptor (the acetyl carbonyl) while retaining the thioether and methoxy oxygens, altering the compound's interaction fingerprint with adenosine triphosphate (ATP)-binding pockets and other polar binding sites.

Hydrogen bonding Pharmacophore Structure-based selection

Topological Polar Surface Area (TPSA) Discriminates 1251583-71-7 from Halogenated Phenyl Analogs

The target compound's computed topological polar surface area (TPSA) is 110 Ų, placing it near the upper limit for predicted blood‑brain barrier penetration (typically <90 Ų). In contrast, halogenated analogs such as N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide exhibit a lower TPSA of approximately 87 Ų [1]. This 23 Ų difference is attributable to the two methoxy substituents on the phenyl ring, which increase polarity without adding substantial molecular weight, and may favor peripheral over CNS target engagement.

TPSA Bioavailability CNS penetration

Research and Industrial Scenarios Where the Specific Physicochemical Signature of N-(2,5-dimethoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide Provides a Procurement Advantage


Biochemical Assay Development Requiring Moderate Lipophilicity and Aqueous Solubility

For target‑based screens (e.g., kinase inhibition assays conducted at 10‑100 µM compound concentration in aqueous buffer), the XLogP3 of 3.2 and 7‑acceptor H‑bond network of 1251583-71-7 provide a more favorable solubility profile than the highly lipophilic 4‑benzylpiperidine analog (logP 5.47), reducing the need for high DMSO concentrations that can denature protein targets [1]. This directly facilitates dose‑response IC50 determinations with fewer solvent‑artifact outliers.

Peripheral Kinase or PDI‑Targeted Projects Avoiding CNS Exposure

With a TPSA of ~110 Ų, the compound is positioned above the classical CNS‑penetration cutoff, making it a suitable starting scaffold for projects targeting peripheral protein disulfide isomerase (PDI) or non‑CNS kinases, where minimization of brain exposure is desired [1]. This property differentiates it from lower‑TPSA analogs that carry a higher risk of CNS‑mediated off‑target effects.

Structure‑Activity Relationship (SAR) Exploration of the N‑Aryl Substituent in Pyrimidine‑Thioacetamide Series

The 2,5‑dimethoxy phenyl substitution pattern represents a balanced hydrogen‑bonding motif that is absent from the 4‑phenoxyphenyl and 2‑bromo‑4‑methylphenyl analogs. Its 7‑acceptor/1‑donor H‑bond profile allows systematic SAR studies that modulate hinge‑binding interactions in ATP‑competitive enzyme assays, using the thioether‑pyrimidine core as a fixed anchor [1].

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.